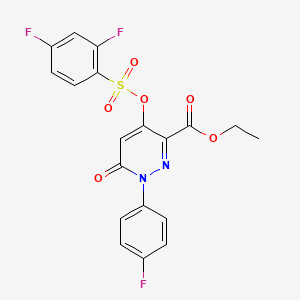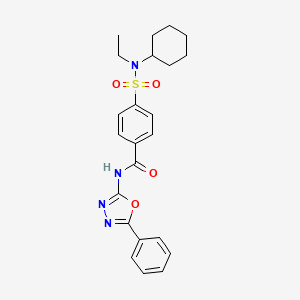
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as CT1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities. CT1 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been found to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB into the nucleus and subsequent activation of pro-inflammatory genes. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been found to inhibit the activation of MAPK signaling pathways, which play a crucial role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce neuroinflammation and protect neurons from oxidative stress. However, the exact mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide and its effects on various signaling pathways and cellular processes require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations pose limitations for its use in lab experiments. Further studies are required to optimize the concentration and delivery method of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for its use in various experimental settings.
Zukünftige Richtungen
Several future directions can be explored in the context of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. These include investigating the effects of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide on various signaling pathways and cellular processes, optimizing its concentration and delivery method for therapeutic applications, and exploring its potential in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are required to investigate the safety and toxicity of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide in animal models and humans. Overall, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has significant potential for the treatment of various diseases, and further research is required to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide involves the reaction of 2-aminothiazole with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-2-ylthio)acetate, which is further reacted with cyclopropylcyanide to yield N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide. The synthesis method has been optimized to obtain high yields of N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide with purity greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective activities. N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-11(7-12,8-2-3-8)14-9(15)6-17-10-13-4-5-16-10/h4-5,8H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOCTOOCVXXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

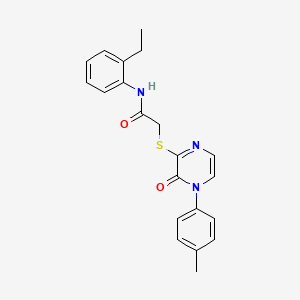
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
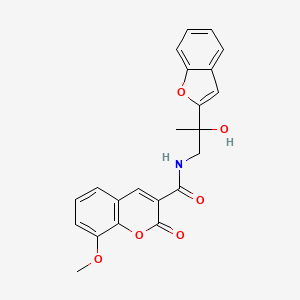
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)


![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2678666.png)

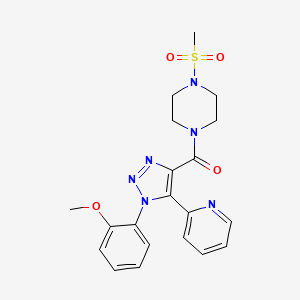
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678670.png)

